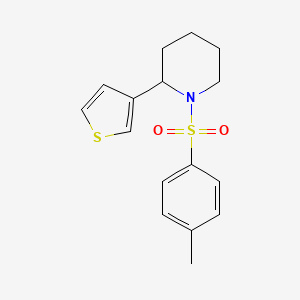
2-(Thiophen-3-yl)-1-tosylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-3-yl)-1-tosylpiperidine is a compound that features a thiophene ring attached to a piperidine ring, which is further substituted with a tosyl group. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in medicinal chemistry and material science. Piperidine is a six-membered ring containing nitrogen, commonly found in many alkaloids and synthetic compounds. The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, known for its electron-withdrawing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)-1-tosylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Tosyl Group: The piperidine ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-3-yl)-1-tosylpiperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tosyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted piperidine.
Substitution: Piperidine derivatives with various substituents replacing the tosyl group.
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-3-yl)-1-tosylpiperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-(Thiophen-3-yl)-1-tosylpiperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the thiophene and piperidine rings. The tosyl group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Thiophen-2-yl)-1-tosylpiperidine: Similar structure but with the thiophene ring attached at the 2-position.
2-(Furan-3-yl)-1-tosylpiperidine: Similar structure but with a furan ring instead of a thiophene ring.
2-(Pyridin-3-yl)-1-tosylpiperidine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-3-yl)-1-tosylpiperidine is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. The combination of the thiophene, piperidine, and tosyl groups provides a versatile scaffold for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C16H19NO2S2 |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C16H19NO2S2/c1-13-5-7-15(8-6-13)21(18,19)17-10-3-2-4-16(17)14-9-11-20-12-14/h5-9,11-12,16H,2-4,10H2,1H3 |
InChI-Schlüssel |
XSBGTEGUTCKLBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796903.png)
![3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796920.png)
![7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11796923.png)
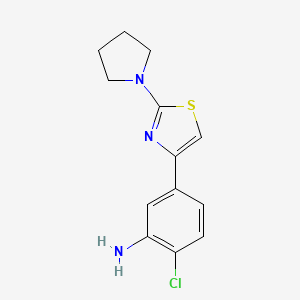



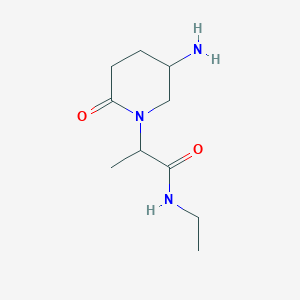


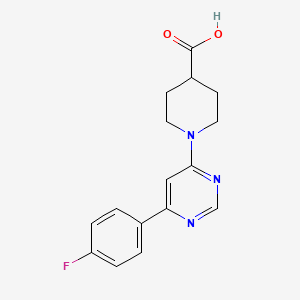
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11796966.png)
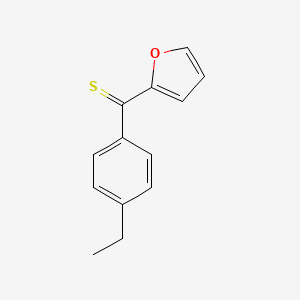
![3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796977.png)
